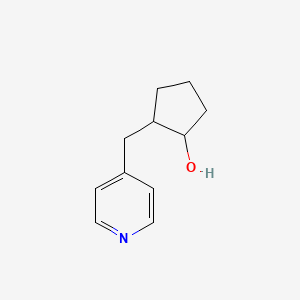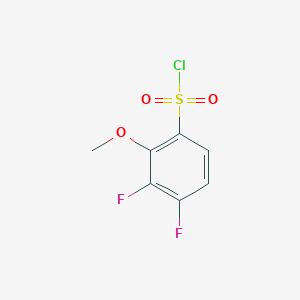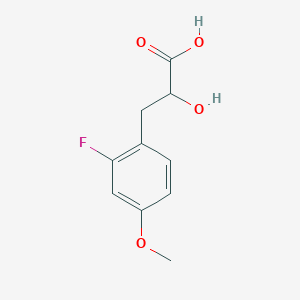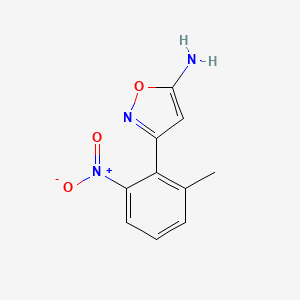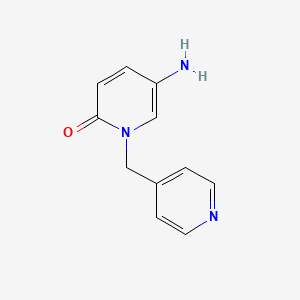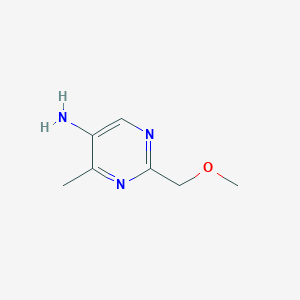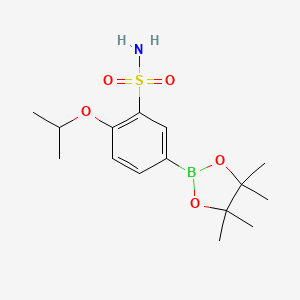
2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a complex organic compound featuring both boronic ester and sulfonamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Boronic Ester: The boronic ester moiety can be introduced via a reaction between a suitable aryl halide and bis(pinacolato)diboron in the presence of a palladium catalyst and a base
Sulfonamide Introduction: The sulfonamide group can be introduced through the reaction of the corresponding sulfonyl chloride with an amine under basic conditions.
Isopropoxy Group Addition: The isopropoxy group can be added via nucleophilic substitution reactions, where an appropriate leaving group is replaced by an isopropoxy group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of catalysts and solvents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic ester moiety, to form boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The isopropoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Boronic acids or boronate esters.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is used as a building block for the construction of more complex molecules. Its boronic ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds.
Biology and Medicine
In medicinal chemistry, this compound can be used to develop new pharmaceuticals. The sulfonamide group is a common motif in many drugs due to its ability to interact with biological targets, while the boronic ester can be used to introduce boron atoms into drug molecules, potentially enhancing their activity or selectivity.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and electronic materials, where its unique reactivity can be exploited to create novel properties.
Mecanismo De Acción
The mechanism of action of 2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. In biological systems, the sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function.
Comparación Con Compuestos Similares
Similar Compounds
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar boronic ester structure but lacks the sulfonamide group.
Benzenesulfonamide: Contains the sulfonamide group but lacks the boronic ester.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: Similar boronic ester structure but lacks the isopropoxy and sulfonamide groups.
Uniqueness
2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is unique due to the combination of boronic ester and sulfonamide functionalities in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to compounds with only one of these groups.
This compound’s versatility and reactivity make it a valuable tool in both research and industrial applications, highlighting its importance in modern chemistry.
Propiedades
Fórmula molecular |
C15H24BNO5S |
|---|---|
Peso molecular |
341.2 g/mol |
Nombre IUPAC |
2-propan-2-yloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H24BNO5S/c1-10(2)20-12-8-7-11(9-13(12)23(17,18)19)16-21-14(3,4)15(5,6)22-16/h7-10H,1-6H3,(H2,17,18,19) |
Clave InChI |
QALSSIJRKIAWSN-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(C)C)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


